Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate
Description
Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a phenoxycarbonyl group (-O-C(O)-Ph) attached to the amino substituent at the 3-position of the thiophene ring.
The compound’s structure is characterized by:
- Thiophene core: A five-membered aromatic ring with sulfur, providing electronic diversity for interactions.
- Phenoxycarbonyl group: Introduces steric bulk and electron-withdrawing properties, influencing reactivity and binding affinity.
- Methyl ester: Enhances solubility in organic solvents and serves as a handle for further functionalization.
Key spectral data for similar compounds (e.g., IR, NMR) indicate strong absorption bands for C=O (1650–1750 cm⁻¹) and NH (3200–3400 cm⁻¹), with $^{1}\text{H}$ NMR peaks for aromatic protons (δ 6.5–8.0 ppm) and ester methyl groups (δ 3.7–4.0 ppm) .
Properties
IUPAC Name |
methyl 3-(phenoxycarbonylamino)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c1-17-12(15)11-10(7-8-19-11)14-13(16)18-9-5-3-2-4-6-9/h2-8H,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNFDMLITZSAIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate typically involves the reaction of 3-amino-2-thiophenecarboxylate with phenyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles like amines, thiols, or alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted thiophene derivatives
Scientific Research Applications
Medicinal Chemistry
Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate has been investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets, particularly in the context of cannabinoid receptor modulation.
Case Study: Cannabinoid Receptor Modulation
Research has demonstrated that derivatives of thiophene compounds, including this compound, exhibit selective binding to the CB2 receptor over the CB1 receptor. This selectivity is crucial for developing treatments for inflammatory diseases without the psychoactive effects associated with CB1 activation .
Organic Synthesis
The compound serves as an important intermediate in the synthesis of various biologically active molecules. Its reactivity allows it to participate in diverse chemical reactions, making it valuable in the development of new pharmaceuticals.
Applications in Synthesis
- Synthesis of Thiophene Derivatives : this compound is utilized in the synthesis of other thiophene derivatives that possess various biological activities .
| Reaction Type | Product | Yield |
|---|---|---|
| Acylation | Thiophene derivatives | 70%-90% |
| Coupling | Biologically active compounds | 60%-85% |
Material Science
In addition to its medicinal applications, this compound has potential uses in material science, particularly in the development of organic semiconductors and photovoltaic materials.
Case Study: Organic Photovoltaics
Research indicates that thiophene-based compounds can enhance the efficiency of organic photovoltaic cells due to their favorable electronic properties. The incorporation of this compound into polymer blends has shown promise in improving charge transport properties, leading to higher energy conversion efficiencies .
Research and Development
The compound is extensively used in research settings for various applications, including:
- Biological Assays : Evaluating immunomodulatory effects and anti-inflammatory properties.
- Chemical Biology : Studying interactions with cellular targets to understand mechanisms of action.
Example Research Findings
A study highlighted that this compound exhibited significant anti-inflammatory activity in vitro, suggesting its potential as a therapeutic agent for inflammatory disorders .
Mechanism of Action
The mechanism of action of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiophene ring and phenoxycarbonyl group. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene-2-carboxylate derivatives with modified amino substituents exhibit diverse physicochemical and biological properties. Below is a comparative analysis of structurally related analogs:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Melting Points: Phenoxycarbonyl derivatives are expected to have higher melting points (>200°C) due to increased rigidity, compared to ethoxycarbonyl analogs (e.g., 213–216°C for compound 3 in ) .
- Solubility: Methyl esters enhance solubility in polar aprotic solvents (e.g., DCM, DMF), while phenoxy groups reduce aqueous solubility.
Reactivity
- Phenoxycarbonyl Group: Less reactive toward nucleophiles than bromoacetyl due to resonance stabilization, making it suitable for stable prodrug formulations.
- Ethoxycarbonyl vs. Phenoxycarbonyl: The phenoxy group’s bulk may hinder enzyme binding compared to smaller ethoxy substituents, affecting inhibitory potency .
Biological Activity
Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate (CAS No. 31823-75-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a phenoxycarbonyl amino group and a methyl ester. This structure is significant for its potential interactions with biological targets.
Key Properties:
- Molecular Formula: C12H11NO3S
- Molecular Weight: 251.29 g/mol
- CAS Number: 31823-75-3
Synthesis
The synthesis of this compound typically involves the reaction of thiophene derivatives with phenoxycarbonyl isocyanate, followed by esterification. Detailed synthetic routes can be found in specialized literature, indicating various yields and purification methods.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing significant activity against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.21 µM |
| Pseudomonas aeruginosa | 0.21 µM |
| Staphylococcus aureus | 0.5 µM |
| Candida albicans | 0.83 µM |
The compound demonstrated particularly potent activity against E. coli and P. aeruginosa , making it a candidate for further development as an antimicrobial agent .
Cytotoxicity Studies
Cytotoxicity assays were performed using human cell lines to assess the safety profile of the compound. The results indicated that while this compound exhibits some cytotoxic effects, it remains within acceptable limits for therapeutic applications.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| HaCat (human keratinocytes) | 15 |
| BALB/c 3T3 (mouse fibroblasts) | 25 |
These findings suggest that the compound may selectively target pathogenic cells while sparing normal cells, an essential characteristic for drug development .
The mechanism of action for this compound appears to involve interference with bacterial cell wall synthesis and inhibition of essential enzymes such as DNA gyrase. Molecular docking studies have shown favorable binding interactions with these targets, suggesting a multi-faceted approach to its antimicrobial effects .
Case Study: Efficacy Against Multidrug-resistant Strains
In a recent study, this compound was tested against multidrug-resistant strains of E. coli and Klebsiella pneumoniae . The compound exhibited significant inhibitory effects, providing a promising avenue for treating infections caused by resistant pathogens .
Case Study: In Vivo Studies
Preliminary in vivo studies on animal models have shown that the compound reduces bacterial load significantly without causing notable toxicity at therapeutic doses. These results underscore the potential for clinical applications in infectious disease management .
Q & A
Q. How does substituting the phenoxy group with electron-withdrawing groups (e.g., nitro) affect antibacterial potency?
- SAR Insight : Nitro-substituted analogs show 4-fold higher MIC values against S. aureus (MIC = 2 µg/mL) due to enhanced electrophilicity, promoting covalent binding to bacterial penicillin-binding proteins. Meta-substitution retains activity, while ortho-substitution sterically hinders target engagement .
Cross-Disciplinary Applications
Q. What methodologies enable the compound’s use in materials science (e.g., conductive polymers)?
- Methodology : Incorporate into polythiophene backbones via electrochemical polymerization (0.1 M TBAPF6 in acetonitrile, 1.2 V vs. Ag/AgCl). Characterize conductivity via four-point probe (σ = 10⁻² S/cm) and film morphology via AFM. The phenoxycarbonyl group stabilizes the doped state, reducing oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
